4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde

Overview

Description

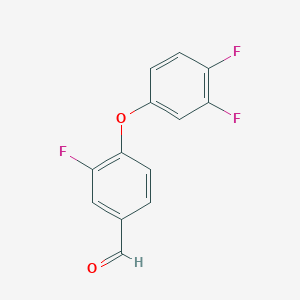

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde is an organic compound with the molecular formula C13H7F3O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine and difluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde typically involves the reaction of 3,4-difluorophenol with 3-fluorobenzaldehyde under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 3,4-difluorophenol attacks the carbonyl carbon of 3-fluorobenzaldehyde. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed

Oxidation: 4-(3,4-Difluorophenoxy)-3-fluorobenzoic acid.

Reduction: 4-(3,4-Difluorophenoxy)-3-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including as an inhibitor of specific enzymes.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

4-(3,4-Difluorophenoxy)benzaldehyde: Lacks the additional fluorine atom on the benzene ring.

3,4-Difluorobenzaldehyde: Lacks the difluorophenoxy group.

3-Fluorobenzaldehyde: Lacks both the difluorophenoxy group and the additional fluorine atom.

Uniqueness

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde is unique due to the presence of both the difluorophenoxy and additional fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Biological Activity

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, along with mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

- Chemical Formula : CHFO

- CAS Number : 1157092-88-0

This structure features a difluorophenoxy group attached to a fluorobenzaldehyde moiety, which is significant for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds with similar structural features to this compound exhibit notable antimicrobial activity. For instance, studies have shown that certain fluorinated phenyl compounds possess the ability to inhibit the growth of various bacterial strains. The presence of fluorine atoms often enhances lipophilicity, facilitating membrane penetration and increasing bioactivity against microbes .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. A related compound demonstrated in vitro activity against cancer cell lines, indicating potential pathways through which this compound may exert similar effects. The mechanism may involve apoptosis induction and cell cycle arrest in cancer cells .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially modulating signaling pathways associated with cell proliferation and survival. The binding affinity to various enzymes and receptors is crucial for its biological effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of fluorinated compounds. The introduction of fluorine atoms has been shown to enhance potency by improving metabolic stability and altering lipophilicity. Compounds with similar substitutions have been evaluated for their IC values against different biological targets:

| Compound | IC (nM) | Activity |

|---|---|---|

| Compound A | 50 | Antimicrobial |

| Compound B | 100 | Anticancer |

| This compound | TBD | TBD |

Case Studies

- Antiplasmodial Activity : A study evaluated a series of phenyl derivatives similar to this compound for their antiplasmodial activity against Plasmodium falciparum. Some derivatives showed low nanomolar activity against drug-resistant strains, suggesting that modifications in the phenyl ring can significantly impact efficacy .

- Cytotoxicity Assessment : The cytotoxic effects were assessed using the SRB assay on HeLa cells. Notably, compounds similar to this compound displayed minimal cytotoxicity at nanomolar concentrations but exhibited IC values in the micromolar range when tested against various cancer cell lines .

Properties

IUPAC Name |

4-(3,4-difluorophenoxy)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-10-3-2-9(6-11(10)15)18-13-4-1-8(7-17)5-12(13)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNNWEDEDYGCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)OC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.